A Technical Guide to 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde: A Key Heterocyclic Building Block in Medicinal Chemistry
A Technical Guide to 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde: A Key Heterocyclic Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Imidazoles
The imidazole ring is a cornerstone in medicinal chemistry, present in numerous biologically active molecules and pharmaceuticals.[1][2] Its electron-rich, five-membered aromatic structure, containing two nitrogen atoms, facilitates a variety of non-covalent interactions, making it an excellent scaffold for binding to biological targets such as enzymes and receptors.[1] The functionalization of the imidazole core with substituents like bromine and a carbaldehyde group at specific positions creates versatile building blocks for the synthesis of complex molecular architectures with potential therapeutic applications.
Specifically, bromo-imidazole derivatives serve as key intermediates in organic synthesis. The bromine atom acts as a versatile handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments.[2] The carbaldehyde group is also highly reactive, participating in reactions like condensations and nucleophilic additions to construct larger, more complex molecules.[3]
Physicochemical Properties and Structural Analogs
While the exact properties of 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde are not documented, we can infer them from closely related compounds.
| Property | Inferred Value/Characteristic | Rationale based on Analogs |
| Molecular Formula | C5H5BrN2O | Based on the named structure. |
| Molecular Weight | ~189.01 g/mol | Calculated from the molecular formula. Similar to 5-bromo-1-methylimidazole-2-carbaldehyde (189.01 g/mol ).[4] |
| Appearance | Likely a solid at room temperature. | Analogs such as 2-Bromo-1H-imidazole and 2-Methyl-1H-imidazole-5-carbaldehyde are solids.[5] |
| Solubility | Expected to be soluble in organic solvents like THF, DMF, and ethyl acetate. | Based on general solubility of similar heterocyclic compounds used in organic synthesis. |
| Reactivity | The bromine at the 2-position is susceptible to nucleophilic substitution and cross-coupling reactions. The aldehyde at the 5-position is reactive towards nucleophiles. | The bromine atom on the imidazole ring is a good leaving group.[2][3] The aldehyde group is a classic electrophile.[3] |
Key Structural Analogs and their CAS Numbers:
-
2-Bromo-1H-imidazole: CAS 16681-56-4[6]
-
2-Bromo-1-methyl-1H-imidazole: CAS 16681-59-7[7]
-
5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde: CAS 79326-88-8[4]
-
4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde: No CAS found, but synthesis is described.[8]
-
5-Bromo-1H-imidazole-4-carbaldehyde: CAS 50743-01-6[3]
-
2-Methyl-1H-imidazole-5-carbaldehyde: CAS 35034-22-1[5]
Synthesis and Methodologies
A plausible synthetic route to 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde would likely involve a multi-step process, leveraging established methods for the functionalization of the imidazole ring.
Proposed Synthetic Pathway
A logical approach would be the bromination of a pre-formed 1-methyl-1H-imidazole-5-carbaldehyde or the formylation of a 2-bromo-1-methyl-1H-imidazole precursor.
Method 1: Formylation of 2-Bromo-1-methyl-1H-imidazole
This approach is based on the common strategy of introducing a formyl group onto an activated heterocyclic ring.
Caption: Proposed lithiation and formylation route.
Experimental Protocol (Hypothetical):
-
Lithiation: Dissolve 2-Bromo-1-methyl-1H-imidazole in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add n-butyllithium (n-BuLi) dropwise and stir for 1 hour to facilitate deprotonation at the 5-position.
-
Formylation: Add N,N-dimethylformamide (DMF) to the reaction mixture and allow it to slowly warm to room temperature.
-
Quenching and Extraction: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Method 2: Bromination of 1-Methyl-1H-imidazole-5-carbaldehyde
This method involves the electrophilic bromination of the imidazole ring.
Caption: Proposed electrophilic bromination route.
Experimental Protocol (Hypothetical):
-
Reaction Setup: Dissolve 1-Methyl-1H-imidazole-5-carbaldehyde in a suitable solvent such as DMF.
-
Bromination: Add N-bromosuccinimide (NBS) portion-wise at room temperature and stir for an extended period.[8]
-
Workup: Add water to the reaction mixture and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers, dry over sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.
Reactivity and Downstream Applications
The dual functionality of 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde makes it a valuable intermediate for creating diverse molecular libraries.
Reactions at the Bromine Position
The bromine atom at the C2 position can be readily displaced or used in cross-coupling reactions:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form C-C bonds.[2]
-
Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes.[2]
-
Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines in the presence of a palladium catalyst.
-
Stille Coupling: Coupling with organostannanes.
Reactions at the Aldehyde Group
The carbaldehyde at the C5 position is a versatile functional group for various transformations:
-
Reductive Amination: Reaction with amines in the presence of a reducing agent to form secondary or tertiary amines.
-
Wittig Reaction: Conversion of the aldehyde to an alkene.
-
Grignard and Organolithium Additions: Formation of secondary alcohols.
-
Oxidation: Conversion to a carboxylic acid.
-
Condensation Reactions: Formation of Schiff bases with primary amines.[3]
Caption: Reactivity map for downstream applications.
Applications in Drug Discovery and Medicinal Chemistry
Substituted imidazoles are integral to the development of novel therapeutics. Bromo-imidazole intermediates are particularly valuable in the synthesis of:
-
Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core, and the imidazole scaffold is a common choice.
-
Anticancer Agents: The imidazole moiety is found in various anticancer drugs and experimental therapies.[1] For example, certain nitroimidazoles are being investigated as hypoxia-activated prodrugs for cancer treatment.[9]
-
Antiviral and Antibacterial Agents: The unique electronic properties of the imidazole ring contribute to its prevalence in antimicrobial drug discovery.[1][10]
-
Central Nervous System (CNS) Agents: Imidazole-containing compounds have shown activity against various CNS targets.
The ability to functionalize both the 2- and 5-positions of the 1-methyl-imidazole core allows for the systematic exploration of the chemical space around this privileged scaffold, facilitating the optimization of lead compounds in drug discovery programs.
Safety and Handling
While a specific safety data sheet for 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde is unavailable, precautions for handling related bromo-imidazoles should be strictly followed.
-
General Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[6][11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][11] Avoid inhalation of dust and contact with skin and eyes.[6]
-
Health Hazards: Based on related compounds, it may be harmful if swallowed, cause skin irritation, and serious eye damage.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Some related compounds recommend refrigeration.[13]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[6][11]
Conclusion
2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde represents a highly valuable, albeit not widely cataloged, building block for synthetic and medicinal chemistry. Its dual reactivity, stemming from the strategically placed bromine atom and carbaldehyde group, offers a powerful platform for the generation of diverse and complex molecular entities. By understanding the established chemistry of its structural analogs, researchers can effectively harness the synthetic potential of this intermediate to advance drug discovery and development programs. The insights provided in this guide aim to facilitate the informed application of this and similar heterocyclic compounds in the pursuit of novel therapeutics.
References
Sources
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(Illustrative)